molecular formula C17H17BrO2S B10944354 (2E)-1-(4-bromo-5-propylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

(2E)-1-(4-bromo-5-propylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B10944354
M. Wt: 365.3 g/mol
InChI Key: PWXBSEWDTCKYKP-CMDGGOBGSA-N
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Description

(E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom, a propyl group, and a methoxy group attached to its aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive chalcones. It may exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored for its pharmacological activities. Chalcones are known for their therapeutic potential, and this compound may contribute to the development of new drugs.

Industry

In the industrial sector, (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE can be used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes and receptors. The compound’s effects could be mediated through pathways involving oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMO-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(4-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-PHENYL-2-PROPEN-1-ONE

Uniqueness

(E)-1-(4-BROMO-5-PROPYL-2-THIENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the specific combination of substituents on its aromatic rings. The presence of a bromine atom, a propyl group, and a methoxy group imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C17H17BrO2S

Molecular Weight

365.3 g/mol

IUPAC Name

(E)-1-(4-bromo-5-propylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17BrO2S/c1-3-5-16-14(18)11-17(21-16)15(19)9-8-12-6-4-7-13(10-12)20-2/h4,6-11H,3,5H2,1-2H3/b9-8+

InChI Key

PWXBSEWDTCKYKP-CMDGGOBGSA-N

Isomeric SMILES

CCCC1=C(C=C(S1)C(=O)/C=C/C2=CC(=CC=C2)OC)Br

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)C=CC2=CC(=CC=C2)OC)Br

Origin of Product

United States

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